Iron(II) bromide, tetrahydrofuran adduct; min. 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

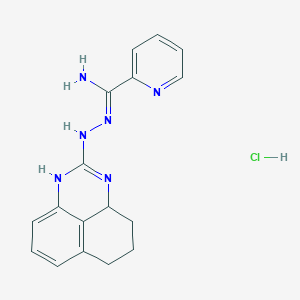

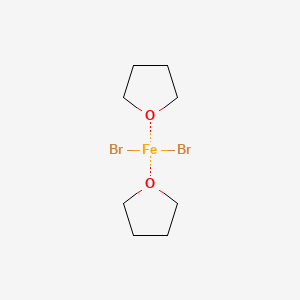

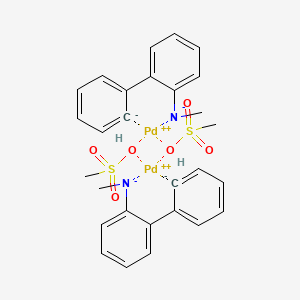

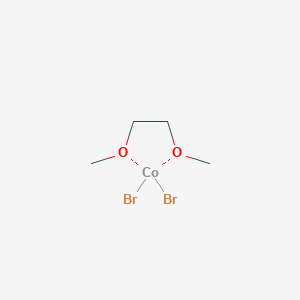

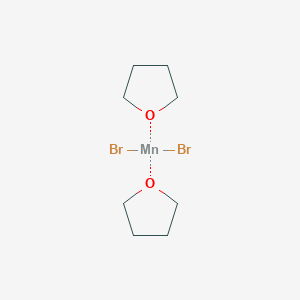

Iron(II) bromide, tetrahydrofuran adduct, also known as Iron(II) bromide, Bis(tetrahydrofuran), min. 98%, is an inorganic compound . It is a common precursor to other iron compounds . The compound is particularly interesting due to its distinctive properties and its wide-ranging applications in various industries .

Synthesis Analysis

Iron(II) bromide is typically synthesized in the laboratory setting by reacting Iron with Bromine . This exothermic reaction results in the formation of Iron(II) Bromide . While this is the most common method of synthesis, it’s important to note that the process must be carried out under specific conditions to ensure safety and efficiency due to the reactive nature of the elements involved .Molecular Structure Analysis

Like most metal halides, Iron(II) bromide adopts a polymeric structure consisting of isolated metal centers cross-linked with halides . It crystallizes with the CdI2 structure, featuring close-packed layers of bromide ions, between which are located Fe(II) ions in octahedral holes .Chemical Reactions Analysis

Iron(II) bromide reacts with two equivalents of tetraethylammonium bromide to give [(C2H5)4N]2FeBr4 . It also reacts with bromide and bromine to form the intensely colored, mixed-valence species [FeBr3Br9]^- .Physical And Chemical Properties Analysis

Iron(II) Bromide appears as a light yellow to orange crystalline solid at room temperature . It is highly soluble in water and has a molar mass of approximately 215.65 g/mol . This compound is known for its high melting point, around 638 degrees Celsius, and its boiling point is estimated to be 921 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalytic Transformations

Iron(II) bromide, often in combination with tetrahydrofuran (THF) adducts, has been utilized as a catalyst in various organic transformations. For instance, it catalyzes the transformation of ortho-substituted aryl azides into 2,3-disubstituted indoles through a tandem ethereal C-H bond amination [1,2]-shift reaction, highlighting its role in facilitating complex organic syntheses (Q. Nguyen, T. Nguyen, & T. Driver, 2013). Similarly, it has been employed in the intramolecular formation of N-O or N-N bonds from aryl azides, converting aryl and vinyl azides into benzisoxazoles, indazoles, or pyrazoles. This transformation showcases its versatility in creating various heterocyclic compounds, which are crucial in pharmaceuticals and materials science (B. Stokes, C. Vogel, L. K. Urnezis, M. Pan, & T. Driver, 2010).

Synthesis of Cyclic Carbonates

Iron(II) complexes, including those formed with THF, have been explored as catalysts for the environmentally friendly synthesis of cyclic carbonates from CO2 and epoxides. This reaction is of significant interest due to its potential in utilizing CO2, a greenhouse gas, as a raw material for chemical synthesis. The process operates under ambient temperature and low CO2 pressure, demonstrating the efficiency and practicality of iron(II) bromide complexes in catalysis (Fei Chen, Ning Liu, & B. Dai, 2017).

Mössbauer Spectroscopy Studies

Iron(II) bromide, when part of complex molecular structures such as bis(tetrahydrofuran)(protoporphyrinato IX)iron(II), has been studied using Mössbauer spectroscopy. This technique provides detailed insights into the electronic and structural characteristics of iron-containing compounds, crucial for understanding their reactivity and properties in various chemical contexts. Such studies contribute to the broader field of coordination chemistry and material science, offering potential applications in catalysis, magnetic materials, and sensors (O. K. Medhi & J. Silver, 1990).

Analytical Chemistry Applications

Iron(II) bromide is involved in analytical methods, such as the flow-injection determination of iron(II) and total iron in various samples. This application leverages its catalytic effect in chemiluminescence reactions, offering a sensitive method for iron quantification in environmental and biological samples. Such analytical applications underscore the utility of iron(II) bromide in environmental monitoring and research (Kumiko Saitoh, T. Hasebe, N. Teshima, M. Kurihara, & T. Kawashima, 1998).

Wirkmechanismus

Safety and Hazards

Iron(II) bromide, tetrahydrofuran adduct, is classified as a skin irritant, may cause respiratory irritation, and causes eye irritation . It is recommended to handle under inert gas, avoid contact with air, and store in a well-ventilated place . In case of contact with skin or eyes, it is advised to rinse thoroughly with water .

Zukünftige Richtungen

Iron(II) bromide, tetrahydrofuran adduct, has potential in various areas of science and industry, making it a topic of ongoing study and exploration . Combining THF and Mg(BH4)2 is beneficial to preventing weakly bound THF from coming free from the Mg2+ cation and reducing the concentration of any unwanted impurity in the hydrogen, and disrupting the stability of the crystalline phase .

Eigenschaften

IUPAC Name |

dibromoiron;oxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.2BrH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQQRZWZZRYMTQ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.[Fe](Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2FeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)

![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)

![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)

![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)